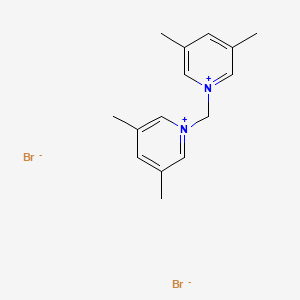![molecular formula C14H12N6O5 B4968036 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide](/img/structure/B4968036.png)
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide, commonly known as BNTA, is an organic compound that has attracted significant scientific attention due to its potential applications in various fields. BNTA is a triazene derivative that is synthesized through a multistep process involving the reaction of 3-nitroaniline with sodium nitrite and acetic anhydride.
作用機序
The mechanism of action of BNTA is based on its ability to generate reactive nitrogen species, which can induce oxidative stress and DNA damage in cancer cells. BNTA is selectively taken up by cancer cells due to their higher metabolic rate and increased expression of transporters. Once inside the cancer cells, BNTA is metabolized to generate reactive nitrogen species, which can cause damage to cellular components and induce apoptosis.
Biochemical and Physiological Effects:
BNTA has been shown to have several biochemical and physiological effects, including induction of apoptosis, generation of reactive nitrogen species, and DNA damage. BNTA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, BNTA has been shown to have low toxicity and good biocompatibility, making it a promising candidate for various biomedical applications.
実験室実験の利点と制限
The advantages of using BNTA in lab experiments include its ability to selectively target cancer cells, its low toxicity and good biocompatibility, and its potential applications in various fields. However, the limitations of using BNTA include its complex synthesis method, its limited solubility in aqueous solutions, and its potential for off-target effects.
将来の方向性
There are several future directions for research on BNTA, including the development of new synthetic methods for BNTA and its derivatives, the optimization of its therapeutic efficacy, and the exploration of its potential applications in other fields, such as catalysis and sensing. In addition, further studies are needed to elucidate the mechanism of action of BNTA and its potential off-target effects.
合成法
The synthesis of BNTA involves a multistep process that begins with the reaction of 3-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form 3-nitro-4-nitrosophenol. This intermediate is then reacted with acetic anhydride to form 3-acetoxy-4-nitrosophenol, which is further reacted with hydrazine hydrate to form 3-acetoxy-4-hydrazinophenol. Finally, the product is reacted with acetic anhydride to form BNTA.
科学的研究の応用
BNTA has been extensively studied for its potential applications in various fields, including cancer therapy, imaging, and material science. In cancer therapy, BNTA has been shown to induce apoptosis in cancer cells by generating reactive nitrogen species. BNTA has also been used as a fluorescent probe for imaging biological systems due to its ability to selectively bind to proteins. In material science, BNTA has been used as a precursor for the synthesis of various functional materials, including metal-organic frameworks and porous carbon materials.
特性
IUPAC Name |
2-(3-nitro-N-[(3-nitrophenyl)diazenyl]anilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O5/c15-14(21)9-18(11-4-2-6-13(8-11)20(24)25)17-16-10-3-1-5-12(7-10)19(22)23/h1-8H,9H2,(H2,15,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMKVTMOAYFVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NN(CC(=O)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)
![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)

![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)
![N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)




![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)
![6-bromo-N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968056.png)
![3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)